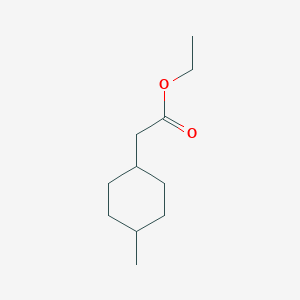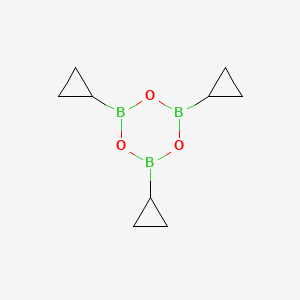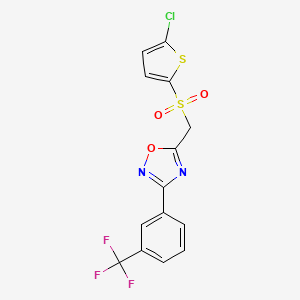
5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H8ClF3N2O3S2 and its molecular weight is 408.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Apoptosis Induction and Potential Anticancer Agents
Research has identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer with activity against several breast and colorectal cancer cell lines. Subsequent structure-activity relationship studies revealed that modifying the 3-phenyl group with a pyridyl group and a substituted five-member ring in the 5-position is crucial for its activity. This compound has also demonstrated in vivo activity in a MX-1 tumor model, identifying TIP47, an IGF II receptor-binding protein, as its molecular target. This discovery underscores the potential of such compounds in cancer therapy, offering a pathway for the development of new anticancer agents and understanding their molecular mechanisms (Zhang et al., 2005).
Corrosion Inhibition
A study on 1,3,4-oxadiazole derivatives, including compounds structurally related to 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole, assessed their corrosion inhibition ability for mild steel in sulphuric acid. These derivatives have shown promise as corrosion inhibitors, with findings suggesting that the presence of oxadiazole moieties can contribute to the formation of protective layers on metal surfaces, thus preventing corrosion. The study’s insights into the physicochemical and theoretical aspects of these compounds' action provide a basis for developing new corrosion inhibitors (Ammal et al., 2018).
Antibacterial Activity Against Rice Bacterial Leaf Blight
Sulfone derivatives containing 1,3,4-oxadiazole moieties, which are structurally akin to this compound, have shown significant antibacterial activities against rice bacterial leaf blight. Specifically, one such derivative exhibited better antibacterial activity than commercial agents, indicating these compounds' potential as effective bactericides for agricultural applications. Their ability to enhance plant resistance against pathogens through the stimulation of antioxidant enzyme activities further emphasizes their agricultural significance (Shi et al., 2015).
Synthesis and Evaluation of Antimicrobial and Antitubercular Agents
The development of novel sulfone-linked bis heterocycles based on 1,3,4-oxadiazole frameworks has been explored for antimicrobial and antitubercular applications. These compounds, leveraging the 1,3,4-oxadiazole core, have shown promise in inhibiting the growth of various bacterial and fungal pathogens, including strains responsible for tuberculosis. This research opens avenues for further exploration of 1,3,4-oxadiazole derivatives as potential antimicrobial and antitubercular agents, highlighting their versatility and potential therapeutic value (Muralikrishna et al., 2012).
Eigenschaften
IUPAC Name |
5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O3S2/c15-10-4-5-12(24-10)25(21,22)7-11-19-13(20-23-11)8-2-1-3-9(6-8)14(16,17)18/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSZALRNWQIKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide](/img/structure/B2716480.png)
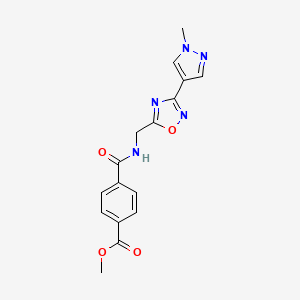
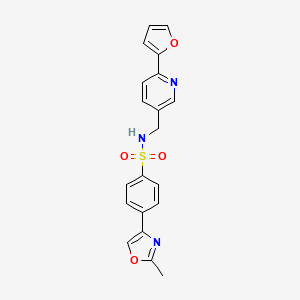
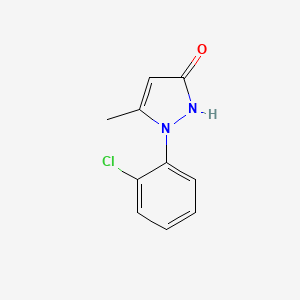
![Tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2h-oxazine-4-carboxylate](/img/structure/B2716488.png)
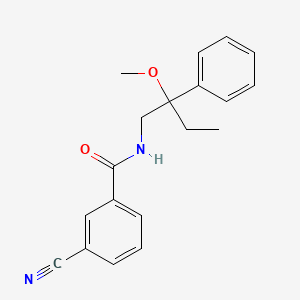

![2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B2716492.png)

